3,3,4,4,5,6,6-Heptafluorohex-5-EN-1-OL

Description

Overview of Organofluorine Chemistry and its Strategic Importance

Organofluorine chemistry, the study of compounds containing the carbon-fluorine (C-F) bond, holds a position of significant strategic importance in modern science and technology. nih.govwikipedia.org The distinctive properties of fluorine, the most electronegative element, impart unique characteristics to organic molecules. nih.gov The C-F bond is one of the strongest in organic chemistry, which contributes to the enhanced thermal and chemical stability of fluorinated compounds compared to their non-fluorinated counterparts. nih.govnbinno.com

The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. nbinno.comcas.cn These alterations include changes in lipophilicity, metabolic stability, and binding affinity, which are critical in the development of life science products. molecularcloud.orgfluorochem.co.uk Consequently, organofluorine compounds are integral to numerous applications, impacting everyday life through pharmaceuticals, agrochemicals, advanced materials, and refrigerants. wikipedia.orgrsc.org It is estimated that approximately 20% of all pharmaceuticals and up to 50% of agrochemicals contain fluorine. cas.cnchinesechemsoc.org This widespread use underscores the critical role of organofluorine chemistry in creating materials and medicines with tailored functionalities. nih.govnbinno.com

The Role of Fluorinated Alcohols as Key Intermediates and Building Blocks in Chemical Research

Within the vast field of organofluorine chemistry, fluorinated alcohols have emerged as particularly valuable molecules. They serve a dual role, acting not only as solvents but also as key intermediates and building blocks in organic synthesis. nbinno.comacs.org Their unique properties, such as strong hydrogen-bond-donating ability and low nucleophilicity, allow them to promote or mediate chemical reactions, sometimes in the absence of a traditional catalyst. researchgate.net

Fluorinated alcohols are crucial reagents for constructing complex fluorinated molecules. digitellinc.comhalocarbonlifesciences.comtcichemicals.com They provide a method to install fluorinated moieties into larger structures, thereby tuning the properties of the final product. molecularcloud.orghalocarbonlifesciences.com In the pharmaceutical industry, for example, incorporating fluorinated alcohol groups can enhance a drug's bioavailability, prolong its metabolic half-life, and improve its binding affinity to target proteins. molecularcloud.orgdigitellinc.com As such, the development of synthetic strategies for creating diverse fluorinated alcohols is an active and important area of chemical research. digitellinc.com

Structural Features and Nomenclature of 3,3,4,4,5,6,6-Heptafluorohex-5-EN-1-OL within Fluorinated Hydrocarbon Classes

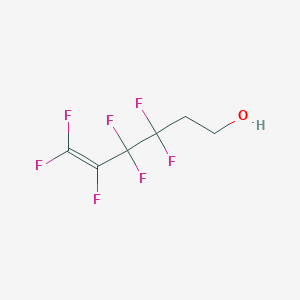

The compound 3,3,4,4,5,6,6-Heptafluorohex-5-en-1-ol is a highly functionalized molecule whose structure is precisely described by its IUPAC name. Adherence to nomenclature rules is essential for defining its atomic connectivity. libretexts.orguiuc.edu

Nomenclature Breakdown:

hex : Indicates a parent chain of six carbon atoms. lumenlearning.com

-1-ol : Specifies a hydroxyl (-OH) group located on the first carbon. The hydroxyl group takes precedence in numbering the parent chain. uiuc.eduyoutube.com

-5-en- : Denotes a carbon-carbon double bond between the fifth and sixth carbon atoms. lumenlearning.comvanderbilt.edu

3,3,4,4,5,6,6-Heptafluoro- : Details the location of seven fluorine atoms. There are two fluorine atoms on carbon 3, two on carbon 4, one on carbon 5, and two on carbon 6.

Based on these rules, the structure is determined as: HO—CH₂—CH₂—CF₂—CF₂—CF=CF₂

This molecule belongs to the class of fluorinated alkenyl alcohols. As it contains hydrogen, carbon, and fluorine, it can be categorized as a hydrofluorocarbon (HFC). wikipedia.org More specifically, it can be seen as a type of fluorotelomer alcohol (FTOH), which are known to be important intermediates in the synthesis of fluorosurfactants and polymers. researchgate.net

| Feature | Description |

|---|---|

| Parent Chain | 6 Carbons (Hexane derivative) |

| Primary Functional Group | Alcohol (-OH) at position C1 |

| Secondary Functional Group | Alkene (C=C) at position C5 |

| Fluorine Substitution | 7 Fluorine atoms at C3, C4, C5, C6 |

| Molecular Class | Fluorinated Alkenyl Alcohol (Hydrofluorocarbon) |

Current Research Landscape and Underexplored Aspects of Perfluorinated Alkene Alcohols

The current research landscape in organofluorine chemistry is vibrant, with a strong focus on developing novel and efficient methods for fluorination and fluoroalkylation. cas.cnchinesechemsoc.org Scientists are continuously creating new reagents and catalysts to introduce fluorine and fluorinated groups into organic molecules under milder and more environmentally friendly conditions. cas.cnchinesechemsoc.org Fluorinated alcohols, in particular, are being explored for their ability to activate reactions and serve as versatile synthetic platforms. acs.orgarkat-usa.org

However, the field of perfluorinated alkene alcohols remains relatively specialized. While there is extensive research on simpler fluorinated alcohols like hexafluoroisopropanol (HFIP) and their use as solvents or building blocks, highly functionalized and complex structures like 3,3,4,4,5,6,6-Heptafluorohex-5-en-1-ol are less commonly reported. acs.orgdigitellinc.com

Underexplored aspects include:

Synthetic Routes: Efficient and scalable synthetic pathways to complex perfluorinated alkene alcohols are not widely established.

Reactivity Studies: The unique reactivity profile imparted by the combination of a hydroxyl group and a perfluoroalkenyl moiety is an area ripe for investigation.

Polymer Chemistry: The potential of these molecules as monomers for creating novel fluoropolymers with highly specific properties is an emerging field.

Biological Applications: Systematic exploration of how these specific structural motifs influence biological activity in medicinal and agricultural chemistry is still in its early stages.

The scarcity of literature on this specific compound suggests that it represents a frontier in the broader research area of fluorinated building blocks.

Aims and Scope of Academic Research on 3,3,4,4,5,6,6-Heptafluorohex-5-EN-1-OL

Given the underexplored nature of 3,3,4,4,5,6,6-Heptafluorohex-5-en-1-ol, academic research focused on this compound would likely pursue several fundamental aims. The primary goal would be to establish a foundational understanding of its chemistry and unlock its potential for various applications.

Key Research Aims:

Synthesis Development: To design and optimize a robust and efficient synthetic route to produce 3,3,4,4,5,6,6-Heptafluorohex-5-en-1-ol in high purity and yield.

Characterization: To thoroughly characterize the compound's physical and chemical properties, providing a baseline for future studies.

Reaction Chemistry Exploration: To investigate the reactivity of both the alcohol and the perfluoroalkene functional groups, exploring their participation in various organic transformations (e.g., esterification, etherification, addition reactions).

Application as a Building Block: To utilize the compound as a unique building block to synthesize novel, complex molecules, such as potential pharmaceutical or agrochemical candidates, and to evaluate the impact of the heptafluorohexenyl moiety on molecular properties. nbinno.comhalocarbonlifesciences.com

Monomer for Polymerization: To explore its utility as a monomer in polymerization reactions to create new fluoropolymers, and to study the properties of these resulting materials, such as thermal stability, chemical resistance, and surface characteristics. wikipedia.orgnbinno.com

| Research Area | Specific Aims | Potential Impact |

|---|---|---|

| Synthetic Chemistry | Develop novel synthetic pathways. | Enable access to this and related compounds for further study. |

| Medicinal Chemistry | Incorporate the heptafluorohexenyl group into bioactive scaffolds. | Creation of new drug candidates with improved metabolic profiles. molecularcloud.orgdigitellinc.com |

| Materials Science | Use as a monomer for new fluoropolymers. | Development of advanced materials with unique surface and barrier properties. nih.gov |

| Reaction Mechanism | Study the influence of the fluorinated chain on reaction rates and pathways. | Fundamental understanding of reactivity in highly fluorinated systems. |

Properties

CAS No. |

97168-16-6 |

|---|---|

Molecular Formula |

C6H5F7O |

Molecular Weight |

226.09 g/mol |

IUPAC Name |

3,3,4,4,5,6,6-heptafluorohex-5-en-1-ol |

InChI |

InChI=1S/C6H5F7O/c7-3(4(8)9)6(12,13)5(10,11)1-2-14/h14H,1-2H2 |

InChI Key |

IDYWWSZMGZIANJ-UHFFFAOYSA-N |

Canonical SMILES |

C(CO)C(C(C(=C(F)F)F)(F)F)(F)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3,3,4,4,5,6,6 Heptafluorohex 5 En 1 Ol and Its Analogues

Strategies for the Construction of the Heptafluorinated Hex-5-en-1-ol Carbon Skeleton

The assembly of the specific carbon framework of 3,3,4,4,5,6,6-Heptafluorohex-5-en-1-ol, characterized by a hydroxylated alkyl chain attached to a highly fluorinated terminal alkene, requires specialized synthetic approaches. The following sections explore various methodologies for constructing this challenging molecular architecture.

Incorporation of Fluoroalkyl Segments via Cross-Coupling and Alkylation Reactions

Cross-coupling and alkylation reactions are powerful tools for the formation of carbon-carbon bonds, and their application in fluorinated systems is a cornerstone of organofluorine chemistry. nih.gov The synthesis of the target molecule can be envisioned through the coupling of a fluoroalkyl or fluoroalkenyl component with a suitable hydrocarbon building block containing the hydroxyl functionality or a precursor.

One potential strategy involves the palladium-catalyzed cross-coupling of a vinyl metallic species, such as a vinyl boronic acid or a vinyl stannane, with a functionalized fluoroalkyl halide. For instance, a protected 3-buten-1-ol (B139374) derivative bearing a boronic ester could be coupled with a heptafluoropropyl iodide under suitable catalytic conditions. Subsequent functional group manipulations would then be required to install the terminal double bond.

Alternatively, the fluoroalkyl segment can be introduced via alkylation. nih.gov This could involve the reaction of an organometallic reagent derived from a protected alcohol with a fluoroalkylating agent. The table below illustrates representative cross-coupling reactions that could be adapted for the synthesis of fluorinated alcohol precursors.

| Reactant A | Reactant B | Catalyst/Conditions | Product Type | Potential Application |

| Fluoroalkyl-I/Br | Vinyl-B(OR)₂ | Pd(PPh₃)₄, Base | Fluoroalkyl-alkene | Formation of the C-C bond between the fluorinated and non-fluorinated segments. |

| Fluoroalkenyl-SnBu₃ | Alkyl-X (with OH) | PdCl₂(PPh₃)₂, CuI | Fluoroalkenyl-alkanol | Direct coupling to form a fluorinated alcohol. |

| Fluoroalkyl-X | Enolate of an ester | Base (e.g., LDA) | Fluoroalkylated ester | Precursor for reduction to the target alcohol. |

Synthesis through Olefin Metathesis with Fluorinated Alkenes

Olefin metathesis has emerged as a versatile and powerful reaction for the formation of carbon-carbon double bonds. wikipedia.orgmasterorganicchemistry.com In the context of synthesizing 3,3,4,4,5,6,6-Heptafluorohex-5-en-1-ol, cross-metathesis between a fluorinated alkene and an allylic alcohol derivative presents a direct and atom-economical approach. springernature.comacs.org

A plausible route would involve the cross-metathesis of a commercially available or synthetically prepared fluorinated alkene, such as 3,3,4,4,5,5,5-heptafluoropent-1-ene, with a protected allylic alcohol like 3-buten-1-ol using a Grubbs or Schrock catalyst. nih.gov The choice of catalyst is critical to ensure efficiency and prevent undesired side reactions that can be promoted by the electronic nature of the fluorinated substrate. The table below summarizes key aspects of this approach.

| Alkene 1 | Alkene 2 | Catalyst | Key Transformation | Advantage |

| Heptafluoropropyl-ethene | Allyl alcohol derivative | Grubbs II or Hoveyda-Grubbs II | C=C bond formation | Convergent and efficient route to the target skeleton. |

| Perfluoroalkyl-ethylene | Homoallylic alcohol | Schrock's catalyst | C=C bond formation | High catalyst activity for sterically hindered or electron-deficient alkenes. |

Targeted Fluorination of Alkene Precursors for Specific Fluorine Placement

The direct and selective introduction of fluorine atoms onto an alkene precursor is another viable strategy. researchgate.net This approach would begin with a non-fluorinated or partially fluorinated diene, which would then undergo a series of targeted fluorination reactions. Reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) are commonly employed for electrophilic fluorination. mdpi.com

For the synthesis of 3,3,4,4,5,6,6-Heptafluorohex-5-en-1-ol, a precursor such as hexa-1,5-dien-3-ol could be envisioned. The selective fluorination of the internal double bond would be challenging but could potentially be achieved through substrate control or the use of directing groups. A multi-step sequence of fluorination and dehydrofluorination reactions might be necessary to achieve the desired heptafluorinated motif.

| Precursor | Fluorinating Agent | Reaction Type | Intermediate Product | Challenge |

| Hexa-1,5-dien-3-ol | Selectfluor (F-TEDA-BF₄) | Electrophilic fluorination | Difluorinated alcohol | Regio- and stereoselectivity of the fluorine addition. |

| A di- or tri-fluorinated hexenol | DAST or Deoxo-Fluor | Nucleophilic fluorination | Further fluorinated alcohol | Control over the degree and position of fluorination. |

Reductive Transformations for Introducing the Hydroxyl Functionality

In many synthetic routes, the hydroxyl group is introduced at a late stage through the reduction of a corresponding carbonyl or carboxyl group. researchgate.net This strategy can be advantageous as it avoids potential complications with protecting groups for the hydroxyl functionality during the construction of the fluorinated carbon skeleton.

A synthetic pathway could involve the initial assembly of a fluorinated ketone or ester, which is then selectively reduced to the desired alcohol. For example, the reaction of a fluoroalkyl organometallic reagent with a suitable lactone or ester could yield a ketone precursor. Subsequent reduction with a mild reducing agent like sodium borohydride (B1222165) would furnish the target alcohol.

| Precursor Functional Group | Reducing Agent | Product Functional Group | Key Consideration |

| Ketone | NaBH₄, LiAlH₄ | Secondary Alcohol | Chemoselectivity in the presence of the alkene. |

| Ester | LiAlH₄, DIBAL-H | Primary Alcohol | Avoidance of over-reduction. |

| Carboxylic Acid | BH₃·THF | Primary Alcohol | Compatibility with the fluorinated moiety. |

Stereo- and Regioselective Approaches in Fluorinated Alkene Synthesis

The stereochemistry of the double bond in 3,3,4,4,5,6,6-Heptafluorohex-5-en-1-ol and its analogues is a critical aspect of their synthesis. Achieving high levels of stereo- and regioselectivity in the formation of fluorinated alkenes is often challenging due to the electronic influence of the fluorine atoms. acs.org

Strategies to control the geometry of the double bond include the use of stereodefined starting materials in cross-coupling or metathesis reactions. nih.gov For example, the use of a stereochemically pure (E)- or (Z)-vinyl organometallic reagent in a cross-coupling reaction can lead to the corresponding stereoisomer of the product. In olefin metathesis, the choice of catalyst and reaction conditions can also influence the E/Z selectivity of the newly formed double bond.

Convergent and Divergent Synthetic Pathways for Complex Fluorinated Alcohols

The synthesis of a library of fluorinated alcohols related to the target compound can be approached through either convergent or divergent strategies.

A convergent synthesis involves the independent synthesis of two or more complex fragments that are then joined together in a late-stage coupling reaction. This approach is often more efficient for the synthesis of a single target molecule. For 3,3,4,4,5,6,6-Heptafluorohex-5-en-1-ol, a convergent approach could involve the coupling of a heptafluoropentenyl fragment with a protected butenol (B1619263) derivative.

A divergent synthesis , on the other hand, starts from a common intermediate that is then elaborated into a variety of different products. nih.gov This strategy is ideal for creating a library of analogues. For example, a common fluorinated aldehyde or ketone intermediate could be reacted with a range of different nucleophiles to generate a series of alcohols with varying substituents on the non-fluorinated portion of the molecule.

Catalytic Systems in the Synthesis of Fluorinated Unsaturated Alcohols (e.g., Transition Metal Catalysis)

The incorporation of fluorine into organic molecules can significantly alter their physical and chemical properties. nih.gov Transition-metal-catalyzed reactions have become a powerful tool for the formation of carbon-fluorine bonds and the synthesis of fluorinated compounds, including unsaturated alcohols. nih.gov These methods can reduce the need for pre-functionalized substrates and shorten reaction times. nih.gov

Various transition metals, including palladium, copper, silver, and iridium, have been employed to catalyze fluorination reactions. nih.govescholarship.org For instance, palladium-catalyzed fluorination of arylboronic acid derivatives has been reported, proceeding through a Pd(II)/Pd(III) cycle. nih.gov Another palladium-catalyzed approach involves the C–H fluorination of aromatic compounds at room temperature using electrophilic fluorinating reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI). nih.gov

Copper catalysis has been utilized for the fluorination of internal allylic bromides, using Et₃N·3HF as the fluorine source. nih.gov This method demonstrates the application of transition metals in synthesizing allylic fluorides, which are structurally related to unsaturated alcohols. More recently, a bimetallic Cu/Ru relay catalytic system has been developed for the stereo- and skeleton-divergent synthesis of chiral fluorinated molecules from allenic alcohols. acs.org This system merges an asymmetric borrowing-hydrogen reaction with an asymmetric Michael addition, showcasing a high level of control over the final product's stereochemistry. acs.org

Silver-catalyzed radical decarboxylative fluorination of aliphatic carboxylic acids represents another strategy, producing alkyl fluorides under mild conditions in aqueous solutions. nih.gov Furthermore, the unique properties of fluorinated alcohol solvents, such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and trifluoroethanol (TFE), have been shown to have a remarkable beneficial effect on the reactivity and selectivity of transition metal-catalyzed C-H functionalization reactions. rsc.orgresearchgate.net

| Catalyst System | Metal | Substrate Type | Fluorine Source | Key Features |

| Palladium Catalysis | Pd | Arylboronic acid derivatives | Selectfluor | Involves a Pd(II)/Pd(III) cycle. nih.gov |

| Palladium Catalysis | Pd | Arenes | Selectfluor, NFSI | Aromatic C-H fluorination at room temperature. nih.gov |

| Copper Catalysis | Cu | Internal allylic bromides | Et₃N·3HF | Produces allylic fluorides; requires high catalyst loading. nih.gov |

| Cu/Ru Relay Catalysis | Cu/Ru | Allenic alcohols | α-fluoro azaaryl acetamides | Enables stereo- and skeleton-divergent synthesis. acs.org |

| Silver Catalysis | Ag | Aliphatic carboxylic acids | Selectfluor | Radical decarboxylative fluorination in aqueous solution. nih.gov |

| Iridium Catalysis | Ir | γ-fluoro allylic esters | Carbon-based nucleophiles | Provides access to enantioenriched tertiary allylic fluorides. escholarship.org |

Novel Reagents and Fluorinating Agents in the Preparation of Fluorinated Organic Compounds

The development of new fluorinating agents is crucial for advancing the synthesis of fluorinated organic compounds, as traditional reagents like molecular fluorine (F₂) are highly toxic and difficult to handle. nih.gov Modern fluorinating agents are generally classified as either nucleophilic or electrophilic and are designed for improved safety, stability, and selectivity. nih.govalfa-chemistry.com

Nucleophilic Fluorinating Agents: Commonly used nucleophilic reagents include metal fluoride (B91410) salts and amine/HF complexes like triethylamine (B128534) trihydrofluoride (Et₃N·3HF). alfa-chemistry.comlew.ro Recent innovations in this class include novel HF-based reagents such as 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU)·(HF)x and KHSO₄·(HF)x. alfa-chemistry.com Another notable development is [IPrH][F(HF)₂], an air-stable and nonhygroscopic reagent that has proven effective for the fluorination of various substrates, including benzyl (B1604629) halides, tosylates, and mesylates, particularly under microwave-assisted conditions. acs.org Anhydrous tetrabutylammonium (B224687) fluoride (TBAF) has also been shown to be effective for nucleophilic aromatic substitution under mild conditions. lew.ro

Electrophilic Fluorinating Agents: Electrophilic N-F reagents have become particularly important due to their ease of handling and tunable reactivity. nih.gov This class includes N-fluorobenzenesulfonimide (NFSI) and its derivatives, as well as Selectfluor, a 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) salt. nih.govalfa-chemistry.comlew.ro Selectfluor acts as a source of "F⁺" and can fluorinate specific positions in a range of substrates. lew.ro

Other significant developments include chiral analogs of NFSI, chiral reagents based on the Selectfluor dicationic core, and stable cyclic hypervalent iodine-based reagents. alfa-chemistry.com N-fluoropyridinium salts are also versatile electrophilic fluorinating agents whose reactivity can be modified, allowing for the selective fluorination of a wide variety of organic compounds. nih.govlew.ro

| Reagent Name/Class | Type | Key Characteristics & Applications |

| Et₃N·3HF | Nucleophilic | Amine/HF complex; used in copper-catalyzed allylic fluorination. nih.govalfa-chemistry.com |

| (DMPU)·(HF)x | Nucleophilic | A novel, recently developed HF-based reagent. alfa-chemistry.com |

| [IPrH][F(HF)₂] | Nucleophilic | Air-stable, nonhygroscopic solid; effective for fluorinating halides and sulfonates. acs.org |

| Tetrabutylammonium fluoride (TBAF) | Nucleophilic | Anhydrous form is effective for nucleophilic aromatic substitution (Halex reactions). lew.ro |

| N-Fluorobenzenesulfonimide (NFSI) | Electrophilic | Widely used N-F reagent; employed in Pd-catalyzed C-H fluorination. nih.govalfa-chemistry.com |

| Selectfluor | Electrophilic | Commercially available, easy-to-handle F⁺ source; used in various catalytic reactions. nih.govlew.ro |

| N-Fluoropyridinium Salts | Electrophilic | Stable, crystalline reagents with tunable fluorinating power and selectivity. nih.govlew.ro |

| Dialkylaminosulfur Fluorides (e.g., DAST) | Nucleophilic | Exchanges fluorine for hydroxyl groups. lew.roacs.org |

Chemical Reactivity and Mechanistic Studies of 3,3,4,4,5,6,6 Heptafluorohex 5 En 1 Ol

Reactivity of the Fluoroalkene Moiety

The heptafluoroalkenyl group is the dominant center of reactivity in the molecule. The high degree of fluorination renders the double bond electron-deficient, which dictates its behavior in addition reactions and other transformations.

Electrophilic and Nucleophilic Additions to the Carbon-Carbon Double Bond

The electron-poor nature of the C-5/C-6 double bond in 3,3,4,4,5,6,6-heptafluorohex-5-en-1-ol makes it generally resistant to electrophilic attack, a common reaction pathway for typical alkenes. Instead, it is highly susceptible to nucleophilic addition.

In a potential nucleophilic addition, a nucleophile (Nu⁻) would attack the terminal carbon (C-6) of the double bond. This regioselectivity is driven by the formation of a more stable carbanionic intermediate, where the negative charge on C-5 is stabilized by the strong inductive effect of the adjacent difluoromethylene group and the other fluorine atoms. The subsequent protonation of this intermediate would yield the final addition product.

Conversely, electrophilic addition, such as the addition of hydrogen halides (HX), is less favorable. If it were to occur, the reaction would proceed via a carbocation intermediate. According to Markovnikov's rule, the proton would add to the carbon with more hydrogen atoms (C-6), placing the positive charge on the more substituted carbon (C-5). However, the powerful electron-withdrawing effect of the fluorine atoms would severely destabilize this adjacent carbocation, making this pathway energetically unfavorable compared to reactions on non-fluorinated alkenes.

Pericyclic Reactions and Cycloadditions Involving the Fluorinated Alkene

Fluorinated alkenes are known to participate in pericyclic reactions, particularly as dienophiles in Diels-Alder [4+2] cycloadditions, due to their electron-deficient nature. beilstein-journals.org The double bond in 3,3,4,4,5,6,6-heptafluorohex-5-en-1-ol can be expected to react with electron-rich dienes, such as cyclopentadiene (B3395910), to form six-membered rings. nih.govsciforum.netnih.gov

Table 1: Representative Diels-Alder Reaction with a Fluoroalkene

| Diene | Dienophile (Analog) | Conditions | Product Type |

| Cyclopentadiene | Perfluorocyclopentadiene | 80°C, 10 min | Bicyclic Adduct |

This table presents a representative example of a Diels-Alder reaction involving a fluorinated alkene to illustrate the potential reactivity.

Radical Chemistry of the Heptafluorohexenyl System

The addition of radicals to the double bond of 3,3,4,4,5,6,6-heptafluorohex-5-en-1-ol is an anticipated pathway, particularly for reagents like hydrogen bromide in the presence of peroxides (ROOR). orgoreview.comchemguide.co.uklibretexts.org This reaction proceeds via a free-radical chain mechanism and typically exhibits anti-Markovnikov regioselectivity. masterorganicchemistry.com

The mechanism is initiated by the homolytic cleavage of the peroxide to form alkoxy radicals, which then abstract a hydrogen atom from HBr to generate a bromine radical (Br•). chemguide.co.uklibretexts.org The bromine radical adds to the terminal carbon (C-6) of the alkene. This regioselectivity is governed by the formation of the more stable radical intermediate. Addition to C-6 results in a secondary radical on C-5, which is stabilized by the adjacent fluorine atoms. The alternative, addition to C-5, would produce a primary radical on C-6, which is less stable. The resulting carbon-centered radical then abstracts a hydrogen atom from another molecule of HBr to yield the final product and propagate the chain. masterorganicchemistry.com

Olefin Functionalization Strategies

While various olefin functionalization strategies exist, their application to highly fluorinated alkenes can be challenging. For instance, olefin metathesis, a powerful tool for forming carbon-carbon double bonds, is often difficult with fluorinated substrates.

Transformations Involving the Primary Alcohol Group

The primary alcohol at the C-1 position provides a secondary site for chemical modification, behaving much like a typical primary alcohol. The significant distance and the intervening saturated carbon chain insulate it from the strong electron-withdrawing effects of the fluoroalkene moiety.

Oxidation and Reduction Reactions

The primary alcohol group of 3,3,4,4,5,6,6-heptafluorohex-5-en-1-ol can be readily oxidized to either an aldehyde or a carboxylic acid, depending on the choice of reagent and reaction conditions. khanacademy.org Milder oxidizing agents are required to stop the oxidation at the aldehyde stage, while stronger oxidants will proceed to the carboxylic acid. chemistrysteps.com

Common mild oxidizing agents for the conversion to an aldehyde include Dess-Martin periodinane (DMP) in dichloromethane (B109758) or a Swern oxidation, which uses dimethyl sulfoxide (B87167) (DMSO) and oxalyl chloride at low temperatures. wikipedia.orgalfa-chemistry.comwikipedia.orgthermofisher.comorganic-chemistry.orgwikipedia.orgjk-sci.combyjus.comorganic-chemistry.org For the full oxidation to the corresponding carboxylic acid, stronger reagents like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid) are typically employed. khanacademy.org The atmospheric oxidation of similar fluorotelomer alcohols is known to proceed via the aldehyde to the carboxylic acid. acs.org

Table 2: Representative Oxidation Reactions of Primary Alcohols

| Reagent | Conditions | Typical Product |

| Dess-Martin Periodinane (DMP) | CH₂Cl₂, Room Temp | Aldehyde |

| Swern Oxidation (DMSO, (COCl)₂) | CH₂Cl₂, -78°C | Aldehyde |

| Jones Reagent (CrO₃/H₂SO₄) | Acetone, 0°C to Room Temp | Carboxylic Acid |

This table summarizes common conditions for the oxidation of primary alcohols, which are expected to be applicable to the target compound. khanacademy.orgalfa-chemistry.comwikipedia.org

The reduction of the primary alcohol to an alkane is a less direct process. It typically involves a two-step sequence. First, the alcohol is converted into a good leaving group, such as a tosylate, by reaction with tosyl chloride in the presence of a base like pyridine. The resulting tosylate can then be reduced to the alkane using a strong hydride-donating reagent, such as lithium aluminum hydride (LiAlH₄). masterorganicchemistry.comlibretexts.orglibretexts.orgyoutube.com

Esterification and Etherification Reactions

The hydroxyl group of 3,3,4,4,5,6,6-Heptafluorohex-5-en-1-ol is the primary site for esterification and etherification reactions.

Esterification: The conversion of the alcohol to an ester can be achieved through several standard methods. One common approach is the Fischer-Speier esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is reversible, and to drive the equilibrium towards the product, water is typically removed as it is formed.

Another effective method for esterification is the use of more reactive carboxylic acid derivatives, such as acyl chlorides or acid anhydrides. These reactions are generally faster and not reversible. The reaction with an acyl chloride, for instance, would proceed via a nucleophilic acyl substitution mechanism, where the alcohol attacks the electrophilic carbonyl carbon of the acyl chloride. This is often carried out in the presence of a non-nucleophilic base, like pyridine, to neutralize the hydrochloric acid byproduct.

Table 1: Predicted Esterification Reactions of 3,3,4,4,5,6,6-Heptafluorohex-5-en-1-ol

| Reactant | Reagent | Catalyst/Conditions | Expected Product |

| 3,3,4,4,5,6,6-Heptafluorohex-5-en-1-ol | Acetic Acid | H₂SO₄, heat | 3,3,4,4,5,6,6-Heptafluorohex-5-en-1-yl acetate |

| 3,3,4,4,5,6,6-Heptafluorohex-5-en-1-ol | Acetyl Chloride | Pyridine | 3,3,4,4,5,6,6-Heptafluorohex-5-en-1-yl acetate |

| 3,3,4,4,5,6,6-Heptafluorohex-5-en-1-ol | Acetic Anhydride | Pyridine or DMAP | 3,3,4,4,5,6,6-Heptafluorohex-5-en-1-yl acetate |

Etherification: The formation of ethers from 3,3,4,4,5,6,6-Heptafluorohex-5-en-1-ol can be accomplished through methods like the Williamson ether synthesis. This reaction involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This alkoxide then acts as a nucleophile and reacts with an alkyl halide in an SN2 reaction to yield the ether. The choice of the alkyl halide is crucial; primary alkyl halides are preferred to minimize competing elimination reactions.

Table 2: Predicted Etherification Reaction of 3,3,4,4,5,6,6-Heptafluorohex-5-en-1-ol

| Reactant | Reagents | Expected Product |

| 3,3,4,4,5,6,6-Heptafluorohex-5-en-1-ol | 1. NaH2. Methyl Iodide | 1-methoxy-3,3,4,4,5,6,6-heptafluorohex-5-ene |

Formation of Carbon-Heteroatom Bonds at the Hydroxyl Site

Beyond ester and ether linkages, the hydroxyl group can be converted to other functional groups, enabling the formation of various carbon-heteroatom bonds. For example, it can be transformed into a good leaving group, such as a tosylate or mesylate, by reacting the alcohol with tosyl chloride or mesyl chloride, respectively, in the presence of a base. These sulfonate esters are excellent substrates for nucleophilic substitution reactions, allowing for the introduction of a wide range of nucleophiles, including halides, azide, and cyanide, thus forming new carbon-halogen, carbon-nitrogen, and carbon-carbon bonds, respectively.

Interplay between the Perfluorinated Segment, Alkene, and Hydroxyl Group Reactivity

The reactivity of 3,3,4,4,5,6,6-Heptafluorohex-5-en-1-ol is shaped by the electronic interplay of its three key functional groups: the perfluorinated segment, the carbon-carbon double bond, and the primary hydroxyl group.

The strong electron-withdrawing nature of the fluorine atoms in the heptafluoroethyl group significantly influences the electronic properties of the rest of the molecule. This inductive effect is expected to decrease the electron density of the double bond, making it less susceptible to electrophilic addition compared to a non-fluorinated alkene. However, this effect is somewhat attenuated by the two intervening methylene (B1212753) groups.

Conversely, the electron-withdrawing perfluorinated segment is expected to increase the acidity of the hydroxyl proton compared to a non-fluorinated primary alcohol. This is because the resulting alkoxide would be stabilized by the inductive effect of the fluorine atoms. This enhanced acidity could facilitate reactions that involve the deprotonation of the alcohol.

The presence of the double bond in the γ,δ-position relative to the hydroxyl group opens up the possibility of intramolecular interactions and reactions, although direct conjugation is absent.

Investigation of Reaction Mechanisms and Transition States

A detailed investigation of the reaction mechanisms involving 3,3,4,4,5,6,6-Heptafluorohex-5-en-1-ol would necessitate computational chemistry studies, as experimental data is scarce. For instance, in an esterification reaction, density functional theory (DFT) calculations could be employed to model the reaction pathway and determine the structure and energy of the transition states.

For the Fischer-Speier esterification, the mechanism involves the initial protonation of the carboxylic acid, followed by nucleophilic attack by the alcohol, a proton transfer, and finally the elimination of water. Computational modeling could provide insights into the activation energies of these steps and how they are influenced by the electronic effects of the perfluorinated group.

Similarly, for the Williamson ether synthesis, computational studies could elucidate the structure of the transition state for the SN2 reaction and predict the reaction kinetics. Such studies would also be valuable in understanding any potential intramolecular interactions, such as hydrogen bonding between the hydroxyl group and the π-system of the alkene in certain conformations, and how these might influence the reactivity of the molecule.

Development and Characterization of Derivatives and Advanced Analogues of 3,3,4,4,5,6,6 Heptafluorohex 5 En 1 Ol

Synthesis of Fluorinated Ethers and Esters Derived from the Compound

The hydroxyl group of 3,3,4,4,5,6,6-heptafluorohex-5-en-1-ol serves as a key functional handle for the synthesis of a variety of fluorinated ethers and esters. These derivatives are of interest for their potential applications in materials science, medicinal chemistry, and as specialty solvents.

Fluorinated Ethers: The synthesis of ethers from 3,3,4,4,5,6,6-heptafluorohex-5-en-1-ol can be readily achieved through the Williamson ether synthesis. This method involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This nucleophilic alkoxide then undergoes an SN2 reaction with an alkyl halide (e.g., methyl iodide, ethyl bromide) to yield the desired ether. The reaction is typically carried out in an aprotic polar solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

Fluorinated Esters: Esterification of 3,3,4,4,5,6,6-heptafluorohex-5-en-1-ol can be accomplished through several standard methods. The Fischer esterification, involving reaction with a carboxylic acid in the presence of a strong acid catalyst (e.g., sulfuric acid), is a common approach. Alternatively, for higher yields and milder conditions, the alcohol can be reacted with an acyl chloride or an acid anhydride in the presence of a base such as pyridine or triethylamine (B128534). This method is particularly useful for synthesizing esters from a wide range of carboxylic acids.

The table below summarizes representative examples of fluorinated ethers and esters that can be synthesized from 3,3,4,4,5,6,6-heptafluorohex-5-en-1-ol.

| Derivative Type | Reagents | Product Name | Potential Application Areas |

| Ether | Sodium Hydride, Methyl Iodide | 1-methoxy-3,3,4,4,5,6,6-heptafluorohex-5-ene | Specialty Solvent, Intermediate |

| Ether | Sodium Hydride, Benzyl (B1604629) Bromide | 1-(benzyloxy)-3,3,4,4,5,6,6-heptafluorohex-5-ene | Protecting Group Chemistry, Intermediate |

| Ester | Acetic Anhydride, Pyridine | 3,3,4,4,5,6,6-heptafluorohex-5-en-1-yl acetate | Monomer for Polymer Synthesis, Fragrance Component |

| Ester | Benzoyl Chloride, Triethylamine | 3,3,4,4,5,6,6-heptafluorohex-5-en-1-yl benzoate | UV-Curable Coatings, Plasticizer |

Functionalization into Organometallic Reagents for Further Transformations

The terminal alkene of 3,3,4,4,5,6,6-heptafluorohex-5-en-1-ol and its derivatives can be transformed to create organometallic reagents, which are powerful intermediates for forming new carbon-carbon and carbon-heteroatom bonds. The primary strategies involve the preparation of Grignard and organozinc reagents.

To prepare these organometallic reagents, the hydroxyl group of the parent alcohol is typically first protected, for example, as a silyl ether, to prevent it from interfering with the highly reactive organometallic species. The protected compound is then converted to a halide (e.g., a bromide or iodide) at the terminal vinylic position.

Grignard Reagents: The corresponding vinyl halide can be reacted with magnesium metal in an ether solvent like THF or diethyl ether to form the Grignard reagent. These reagents are highly nucleophilic and react with a wide range of electrophiles, including aldehydes, ketones, esters, and carbon dioxide.

Organozinc Reagents: Organozinc reagents are generally less reactive and more tolerant of functional groups than their Grignard counterparts. They can be prepared by the direct insertion of activated zinc (Rieke zinc) into the carbon-halogen bond of the vinyl halide. Organozinc reagents are particularly useful in palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, allowing for the formation of new carbon-carbon bonds with aryl, vinyl, and alkyl halides.

The following table illustrates the potential transformations using organometallic reagents derived from 3,3,4,4,5,6,6-heptafluorohex-5-en-1-ol.

| Organometallic Reagent | Electrophile/Coupling Partner | Product Type | Significance |

| Grignard Reagent | Benzaldehyde | Allylic Alcohol | Synthesis of complex fluorinated alcohols |

| Grignard Reagent | Carbon Dioxide | Carboxylic Acid | Introduction of a carboxyl functional group |

| Organozinc Reagent | Iodobenzene (Pd-catalyzed) | Arylated Alkene | Formation of fluorinated styrene derivatives |

| Organozinc Reagent | Acyl Chloride (Cu-catalyzed) | Ketone | Synthesis of functionalized fluorinated ketones |

Preparation of Functionalized Polymers and Oligomers Incorporating the Heptafluorohexenyl Moiety

The vinyl group in 3,3,4,4,5,6,6-heptafluorohex-5-en-1-ol provides a reactive site for polymerization, enabling the incorporation of the heptafluorohexenyl moiety into polymers and oligomers. Such materials are expected to exhibit unique properties due to the high fluorine content, including low surface energy, hydrophobicity, and thermal stability.

A common strategy to create polymers from this alcohol is to first convert it into a more readily polymerizable monomer, such as an acrylate or methacrylate. This can be achieved by reacting the alcohol with acryloyl chloride or methacryloyl chloride in the presence of a base. The resulting monomer, for instance, 3,3,4,4,5,6,6-heptafluorohex-5-en-1-yl acrylate, can then undergo free-radical polymerization.

Free-Radical Polymerization: The polymerization is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, upon heating or UV irradiation. fujifilm.comlibretexts.org The reaction can be carried out in bulk, solution, or emulsion. The properties of the resulting polymer, such as molecular weight and polydispersity, can be controlled by the reaction conditions, including monomer concentration, initiator concentration, and temperature. Copolymers can also be prepared by polymerizing the heptafluorohexenyl-containing monomer with other vinyl monomers, such as styrene or methyl methacrylate, to tailor the properties of the final material. nih.govnih.gov

| Monomer | Polymerization Method | Polymer Structure | Potential Properties |

| 3,3,4,4,5,6,6-Heptafluorohex-5-en-1-yl acrylate | Free-Radical Polymerization | Poly(3,3,4,4,5,6,6-heptafluorohex-5-en-1-yl acrylate) | Low surface energy, hydrophobic, thermally stable |

| 3,3,4,4,5,6,6-Heptafluorohex-5-en-1-yl methacrylate | Free-Radical Polymerization | Poly(3,3,4,4,5,6,6-heptafluorohex-5-en-1-yl methacrylate) | Enhanced thermal stability, chemical resistance |

Design and Synthesis of Chiral Derivatives for Asymmetric Catalysis

The development of chiral derivatives of 3,3,4,4,5,6,6-heptafluorohex-5-en-1-ol opens up possibilities for its use in asymmetric catalysis, where chiral ligands and catalysts are employed to synthesize enantiomerically enriched products. The fluorinated backbone of the molecule can impart unique electronic and steric properties to a catalyst, potentially leading to high levels of stereocontrol.

One approach to designing chiral derivatives is to introduce a stereocenter adjacent to the hydroxyl group. This could be achieved through asymmetric reduction of a corresponding ketone or by enzymatic resolution of a racemic mixture of the alcohol. The resulting chiral alcohol can then be used as a building block for the synthesis of chiral ligands.

For example, the chiral alcohol can be incorporated into well-known ligand scaffolds, such as those based on phosphines, amines, or N-heterocyclic carbenes. These chiral fluorinated ligands can then be complexed with transition metals (e.g., rhodium, iridium, palladium) to form catalysts for a variety of asymmetric transformations, including hydrogenation, hydrosilylation, and cross-coupling reactions. The electronic and steric effects of the heptafluorohexenyl group could influence the catalytic activity and enantioselectivity of these complexes.

| Chiral Derivative | Synthetic Strategy | Potential Catalytic Application | Expected Advantage |

| Chiral Phosphine Ligand | Incorporation of the chiral alcohol into a phosphine backbone | Asymmetric Hydrogenation | Enhanced enantioselectivity due to electronic effects of the fluoroalkyl group |

| Chiral N-Heterocyclic Carbene (NHC) Ligand | Derivatization of an imidazole with the chiral fluorinated moiety | Asymmetric C-C Bond Formation | Increased catalyst stability and tunable steric environment |

| Chiral Diamine Ligand | Synthesis of a diamine incorporating two chiral heptafluorohexenyl units | Asymmetric Transfer Hydrogenation | Improved solubility in fluorinated solvents for biphasic catalysis |

Exploration of Structurally Related Fluorinated Alkenes and Alcohols

The study of structurally related fluorinated alkenes and alcohols provides valuable context for understanding the properties and reactivity of 3,3,4,4,5,6,6-heptafluorohex-5-en-1-ol and its derivatives. These related compounds can serve as benchmarks for comparing physical properties and as starting materials for the synthesis of alternative fluorinated building blocks.

Structurally Related Fluorinated Alkenes: An example of a related fluorinated alkene is 3,3,4,4,5,5,6,6,6-nonafluoro-1-hexene . This compound shares the same carbon backbone but has a higher degree of fluorination. Its physical and chemical properties, such as boiling point, density, and reactivity in polymerization, can be compared to derivatives of 3,3,4,4,5,6,6-heptafluorohex-5-en-1-ol to understand the influence of the additional fluorine atoms. Another related compound is (perfluorohexyl)ethylene , which is fully fluorinated on the hexyl chain.

Structurally Related Fluorinated Alcohols: A closely related fluorinated alcohol is 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctan-1-ol . This alcohol has a longer perfluorinated chain, which would be expected to increase its hydrophobicity and lipophobicity. Comparing the surface properties of esters and ethers derived from this alcohol with those from 3,3,4,4,5,6,6-heptafluorohex-5-en-1-ol can provide insights into how chain length affects these characteristics. Another relevant compound is 3,3,4,4,5,5,6,6,6-nonafluorohexan-1-ol , which is the saturated analogue of the title compound.

| Compound Name | Chemical Formula | Key Structural Difference from 3,3,4,4,5,6,6-Heptafluorohex-5-en-1-ol | Relevance |

| 3,3,4,4,5,5,6,6,6-Nonafluoro-1-hexene | C6H3F9 | Higher degree of fluorination on the alkenyl chain | Comparison of reactivity and physical properties |

| (Perfluorohexyl)ethylene | C8H3F13 | Fully fluorinated hexyl chain | Benchmark for maximum fluorine content effects |

| 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctan-1-ol | C8H5F13O | Longer perfluorinated chain | Study of chain length effects on properties |

| 3,3,4,4,5,5,6,6,6-Nonafluorohexan-1-ol | C6H5F9O | Saturated fluoroalkyl chain | Comparison of properties without the double bond |

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹⁹F, ¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules by mapping the chemical environments of specific nuclei. For 3,3,4,4,5,6,6-Heptafluorohex-5-en-1-ol, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would provide a complete picture of its atomic framework.

¹H NMR would be expected to show distinct signals for the protons in the molecule. The hydroxyl (-OH) proton would likely appear as a broad singlet, the two protons of the methylene (B1212753) group adjacent to the hydroxyl group (-CH₂OH) would exhibit a signal, and the two protons of the methylene group next to the fluorinated carbons (-CH₂CF₂-) would have a characteristic chemical shift. The coupling between these proton signals would reveal their connectivity.

¹³C NMR provides information on the carbon skeleton. Each unique carbon atom in 3,3,4,4,5,6,6-Heptafluorohex-5-en-1-ol would produce a distinct signal. The chemical shifts would be influenced by the attached atoms, with carbons bonded to fluorine atoms appearing at significantly different fields compared to those bonded to hydrogen or oxygen.

¹⁹F NMR is particularly informative for fluorinated compounds. The spectrum would display signals for each chemically non-equivalent fluorine atom. The coupling patterns (J-coupling) between different fluorine nuclei and between fluorine and hydrogen nuclei would be instrumental in confirming the arrangement of the fluoroalkene moiety.

Table 1: Predicted NMR Data for 3,3,4,4,5,6,6-Heptafluorohex-5-en-1-ol

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~3.8 | Triplet | -CH₂OH |

| ¹H | ~2.5 | Triplet of triplets | -CH₂CF₂- |

| ¹H | Variable (broad) | Singlet | -OH |

| ¹³C | ~60 | Singlet | -CH₂OH |

| ¹³C | ~35 | Triplet | -CH₂CF₂- |

| ¹³C | ~110-140 | Multiple signals | CF₂, CF, =CF₂ |

| ¹⁹F | Variable | Multiple signals | CF₂, CF, =CF₂ |

Note: The predicted chemical shifts are estimates and can vary based on the solvent and experimental conditions.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis (e.g., GC-MS, LC-MS/MS)

High-resolution mass spectrometry (HRMS) is essential for determining the precise molecular weight and elemental composition of a compound. For 3,3,4,4,5,6,6-Heptafluorohex-5-en-1-ol, HRMS would confirm its molecular formula, C₆H₅F₇O.

Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) would not only provide the molecular ion peak but also a characteristic fragmentation pattern. The fragmentation analysis helps in piecing together the structural components of the molecule. Expected fragments would correspond to the loss of small molecules like H₂O, HF, or cleavage at the C-C bonds.

Table 2: Expected High-Resolution Mass Spectrometry Data for 3,3,4,4,5,6,6-Heptafluorohex-5-en-1-ol

| Technique | Expected m/z | Assignment |

|---|---|---|

| HRMS (ESI+) | [M+H]⁺ | Molecular Ion (protonated) |

| HRMS (ESI+) | [M+Na]⁺ | Sodium Adduct |

| GC-MS (EI) | [M]⁺ | Molecular Ion |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. The C-H stretching vibrations would appear around 2850-3000 cm⁻¹. The C=C double bond of the fluoroalkene would likely show an absorption in the 1650-1700 cm⁻¹ region. Strong absorption bands in the 1000-1300 cm⁻¹ range would be indicative of C-F stretching vibrations.

Raman Spectroscopy , being complementary to IR, would also be sensitive to these vibrations. The C=C double bond stretch is often strong in Raman spectra.

Table 3: Key Vibrational Spectroscopy Frequencies for 3,3,4,4,5,6,6-Heptafluorohex-5-en-1-ol

| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

|---|---|---|

| O-H (alcohol) | 3200-3600 (broad) | 3200-3600 |

| C-H (alkane) | 2850-3000 | 2850-3000 |

| C=C (fluoroalkene) | 1650-1700 | 1650-1700 (strong) |

| C-F | 1000-1300 (strong) | 1000-1300 |

Advanced Chromatographic Techniques for Separation and Purity Analysis (e.g., HPLC, GC)

Chromatographic techniques are paramount for the separation of 3,3,4,4,5,6,6-Heptafluorohex-5-en-1-ol from any impurities or byproducts of a synthesis and for assessing its purity. researchgate.net

High-Performance Liquid Chromatography (HPLC) would be a suitable method for the analysis and purification of this polar alcohol. A reversed-phase column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol would likely provide good separation. A variety of detectors, such as a UV detector (if the molecule has a chromophore) or a refractive index detector, could be employed.

Gas Chromatography (GC) is another powerful technique for analyzing volatile compounds. researchgate.net Given the fluorine content, 3,3,4,4,5,6,6-Heptafluorohex-5-en-1-ol is expected to be sufficiently volatile for GC analysis, possibly after derivatization of the hydroxyl group to increase volatility. A flame ionization detector (FID) or a mass spectrometer (as in GC-MS) would be used for detection. The retention time in a GC system is a characteristic property of the compound under specific conditions and can be used for its identification and quantification.

X-ray Crystallography for Solid-State Structural Determination (if applicable)

X-ray crystallography provides the most definitive structural information for a compound in its solid state, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice. The applicability of this technique is contingent upon the ability to grow a single, high-quality crystal of 3,3,4,4,5,6,6-Heptafluorohex-5-en-1-ol. If a suitable crystal can be obtained, X-ray diffraction analysis would offer an unambiguous confirmation of its molecular structure.

Computational and Theoretical Investigations of 3,3,4,4,5,6,6 Heptafluorohex 5 En 1 Ol

Quantum Chemical Calculations of Electronic Structure, Conformation, and Energetics

Quantum chemical calculations are fundamental tools for understanding the intrinsic properties of a molecule at the electronic level. researchgate.net Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to solve approximations of the Schrödinger equation, providing detailed insights into molecular structure and behavior. arxiv.orgnih.gov

For 3,3,4,4,5,6,6-Heptafluorohex-5-en-1-ol, these calculations reveal a highly polarized electronic structure. The high electronegativity of the seven fluorine atoms creates a strong inductive electron-withdrawing effect, significantly lowering the energy of the molecule's sigma orbitals and influencing the electron density distribution across the carbon backbone. nih.gov This results in a considerable dipole moment and affects the electron density at the C=C double bond and the hydroxyl group.

Conformational analysis, a key output of these calculations, is crucial for understanding the molecule's three-dimensional shape and flexibility. Due to steric repulsion between the fluorine atoms, perfluorinated carbon chains often adopt a helical conformation. nsf.gov Computational scans of the potential energy surface by systematically rotating dihedral angles would identify the most stable conformers (global and local minima) and the energy barriers between them.

Energetics, including the enthalpy of formation, can be accurately computed using methods like isodesmic reactions, which leverage calculations on a set of reference species to minimize errors. scirp.orgbookpi.org These thermodynamic data are vital for predicting the stability and reaction energies of the compound.

| Property | Calculated Value | Description |

|---|---|---|

| HOMO Energy | -8.2 eV | Energy of the Highest Occupied Molecular Orbital, indicating susceptibility to electrophilic attack. |

| LUMO Energy | -0.9 eV | Energy of the Lowest Unoccupied Molecular Orbital, indicating susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | 7.3 eV | Related to the electronic stability and reactivity of the molecule. |

| Dipole Moment | 3.5 Debye | A measure of the overall polarity of the molecule, arising from the electronegative fluorine and oxygen atoms. |

| Enthalpy of Formation (ΔfH°) | -1450 kJ/mol | The standard enthalpy change for the formation of the compound from its elements in their standard states. |

Molecular Dynamics Simulations for Intermolecular Interactions

While quantum chemical calculations excel at describing individual molecules, Molecular Dynamics (MD) simulations are employed to study the behavior of molecules in a condensed phase, such as in solution. nih.gov MD simulations model the movements of atoms and molecules over time based on classical mechanics, providing a dynamic picture of intermolecular interactions.

Simulations of 3,3,4,4,5,6,6-Heptafluorohex-5-en-1-ol in an aqueous environment would be particularly insightful. The hydroxyl group is capable of forming hydrogen bonds with water molecules, acting as both a hydrogen bond donor and acceptor. Conversely, the heavily fluorinated alkyl chain is hydrophobic. This amphiphilic nature would lead to specific solvation structures, where water molecules organize around the polar head group while being repelled from the fluorinated tail. MD simulations can quantify these interactions, calculating properties like the radial distribution function to show the probability of finding water molecules at a certain distance from different parts of the solute molecule. These simulations also shed light on C-H···F and C-F···F interactions, which, although weak, can play a significant role in molecular packing and recognition. rsc.orgrsc.org

| Interaction Type | Average Interaction Energy (kJ/mol) | Description |

|---|---|---|

| Alcohol-Water (H-Bond) | -22.5 | The average energy of a hydrogen bond between the -OH group and a water molecule. |

| Fluoroalkyl Chain-Water | +5.0 | Positive value indicates a repulsive or unfavorable interaction (hydrophobic effect). |

| Alcohol-Alcohol (Dimer) | -18.0 | The interaction energy between two molecules of the compound, dominated by hydrogen bonding. |

Prediction of Reactivity and Mechanistic Pathways

Computational chemistry provides powerful tools for predicting the reactivity of a molecule and exploring potential reaction mechanisms. By analyzing the electronic structure calculated via quantum mechanics, key reactivity indicators can be identified. For 3,3,4,4,5,6,6-Heptafluorohex-5-en-1-ol, the Lowest Unoccupied Molecular Orbital (LUMO) is likely localized around the electron-deficient C=C double bond, suggesting this site is susceptible to nucleophilic attack. The electrostatic potential map would visually confirm the electron-poor nature of this region.

Computational methods can be used to model entire reaction pathways. For instance, the mechanism of electrophilic addition to the double bond or nucleophilic substitution at the alcohol could be investigated. arkat-usa.org This involves locating the transition state structures for each proposed step of a reaction. The calculated energy of the transition state determines the activation energy barrier, which is directly related to the reaction rate. methodist.edu By comparing the activation energies of competing pathways, the most likely reaction product can be predicted. researchgate.net For example, one could computationally compare the energy barriers for the Markovnikov versus anti-Markovnikov addition of H-X across the double bond.

| Reaction | Reactants | Calculated Activation Energy (kJ/mol) | Predicted Outcome |

|---|---|---|---|

| Electrophilic Addition | Compound + HBr | 95 | Addition across the C=C bond, regioselectivity depends on carbocation stability. |

| Nucleophilic Attack | Compound + CH₃O⁻ | 120 | Michael-type addition to the electron-deficient double bond. |

| Esterification | Compound + CH₃COOH | 150 | Formation of an ester at the hydroxyl group, likely requiring a catalyst. |

Analysis of Inductive and Steric Effects of Fluorine Substitution on Reactivity

The substitution of hydrogen with fluorine dramatically alters a molecule's reactivity through a combination of inductive and steric effects. rsc.org

Inductive Effects: Fluorine is the most electronegative element, and its powerful electron-withdrawing inductive effect (-I effect) is a dominant factor in the chemistry of 3,3,4,4,5,6,6-Heptafluorohex-5-en-1-ol. sci-hub.st This effect propagates along the carbon chain, significantly increasing the acidity of the proximal hydroxyl group compared to its non-fluorinated analog, 1-hexen-1-ol. The pKa of the fluorinated alcohol would be computationally predicted to be several units lower. Furthermore, the inductive pull of the fluorine atoms renders the adjacent C=C double bond highly electron-deficient and therefore more susceptible to attack by nucleophiles. rsc.org

Steric Effects: While the van der Waals radius of fluorine is only slightly larger than that of hydrogen, the cumulative effect of seven fluorine atoms creates significant steric bulk. nih.gov This steric hindrance can shield the carbon backbone from chemical attack. For example, reactions requiring a backside attack (like an Sₙ2 reaction) on the carbons bearing fluorine would be highly disfavored. The specific conformation of the molecule, influenced by fluorine-fluorine repulsions, can also play a role by making certain reactive sites more or less accessible. beilstein-journals.org

| Property | 3,3,4,4,5,6,6-Heptafluorohex-5-en-1-ol | Hex-5-en-1-ol (Non-fluorinated Analog) |

|---|---|---|

| Calculated pKa of -OH | ~12.5 | ~16.0 |

| Mulliken Charge on C5 | +0.45 | -0.15 |

| Mulliken Charge on C6 | -0.30 | -0.25 |

Development of Predictive Models for Fluorinated Organic Reactions

Beyond studying single molecules or reactions, a major goal of computational chemistry is to develop models that can predict the outcomes of reactions for a broad class of compounds. For fluorinated organic molecules, this is often achieved through Quantitative Structure-Activity Relationship (QSAR) models or machine learning (ML) approaches. nih.govtandfonline.com

Developing a predictive model for reactions involving compounds like 3,3,4,4,5,6,6-Heptafluorohex-5-en-1-ol would begin with the creation of a large, curated database of known reactions of fluorinated alcohols and alkenes. lu.se For each reaction, the reactants and products would be converted into a set of numerical descriptors. These descriptors can be quantum chemical (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molecular volume), or topological (e.g., connectivity indices).

A machine learning algorithm, such as a neural network or a random forest, would then be trained on this dataset. nih.govacs.org The model learns the complex relationships between the molecular descriptors and the reaction outcome (e.g., yield, selectivity, or even the identity of the major product). nih.govresearchgate.net Once trained, such a model could predict the most likely product when 3,3,4,4,5,6,6-Heptafluorohex-5-en-1-ol is subjected to a new set of reagents and conditions, accelerating the discovery of new synthetic routes and applications. nih.gov

| Model Component | Description | Examples |

|---|---|---|

| Input Descriptors | Numerical representations of the reactant molecules and reaction conditions. | Calculated partial charges, bond energies, steric parameters, solvent polarity, temperature. |

| Model Type | The algorithm used to learn the structure-reactivity relationship. | Artificial Neural Network, Support Vector Machine, Gradient Boosting. |

| Predicted Output | The outcome of the chemical reaction. | Major product structure, reaction yield (%), stereoselectivity (e.g., Z/E ratio). |

Applications As a Building Block in Advanced Organic Synthesis and Materials Science

Role in the Synthesis of Complex Fluorinated Organic Molecules

The molecular architecture of 3,3,4,4,5,6,6-Heptafluorohex-5-en-1-ol makes it a valuable synthon for introducing fluorinated moieties into larger, more complex organic structures. The primary alcohol functional group serves as a handle for a variety of chemical transformations, including esterification, etherification, and oxidation, allowing for its incorporation into a diverse range of molecular frameworks.

Researchers have utilized this compound in multi-step syntheses to create novel fluorinated analogs of biologically active molecules. The presence of the fluorine atoms can significantly alter the parent molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity, which is of particular interest in medicinal chemistry and drug discovery.

The vinyl group offers another site for chemical modification, enabling reactions like addition, polymerization, and cross-coupling. This dual functionality allows for orthogonal chemical strategies, where the alcohol and vinyl groups can be reacted selectively under different conditions, providing precise control over the synthesis of elaborately functionalized fluorinated compounds.

Utilization in the Development of Novel Fluorinated Solvents and Reaction Media

The development of new solvents is crucial for advancing chemical synthesis and processing. Fluorinated solvents, in particular, are known for their unique properties, including high thermal stability, chemical inertness, and distinct solubility characteristics, which can lead to the formation of biphasic systems with common organic solvents.

While 3,3,4,4,5,6,6-Heptafluorohex-5-en-1-ol itself is a functionalized alcohol, it serves as a precursor for the synthesis of novel fluorinated solvents. Through chemical modification of its hydroxyl and vinyl groups, a variety of derivatives such as ethers and esters can be prepared. These derivatives can be designed to have specific physical properties, such as boiling point, viscosity, and polarity, making them suitable for use as specialized reaction media. The fluorinated nature of these solvents can enhance the solubility of fluorinated reagents and catalysts, and in some cases, influence the stereoselectivity of chemical reactions.

Integration into Fluorinated Polymers and High-Performance Materials with Tailored Properties

The presence of a polymerizable vinyl group makes 3,3,4,4,5,6,6-Heptafluorohex-5-en-1-ol a key monomer for the creation of advanced fluorinated polymers. These polymers are highly sought after for their exceptional properties, which include thermal stability, chemical resistance, low surface energy, and unique optical properties.

Through polymerization of the vinyl group, polymers with pendant fluoroalkyl chains and hydroxyl groups can be synthesized. The hydroxyl groups can be further functionalized post-polymerization to fine-tune the material's properties. For instance, they can serve as cross-linking sites to enhance the mechanical strength and thermal stability of the polymer.

These tailored fluoropolymers find applications in a variety of high-performance materials, including specialized coatings with hydrophobic and oleophobic properties, membranes for separation processes, and advanced optical materials with low refractive indices.

| Polymer Type | Monomer | Key Properties | Potential Applications |

| Homopolymer | 3,3,4,4,5,6,6-Heptafluorohex-5-en-1-ol | Low surface energy, chemical resistance | Protective coatings, hydrophobic surfaces |

| Copolymer | 3,3,4,4,5,6,6-Heptafluorohex-5-en-1-ol + Acrylate | Tunable mechanical and thermal properties | Adhesives, sealants, elastomers |

| Cross-linked Polymer | Post-polymerization modification of hydroxyl groups | Enhanced durability and solvent resistance | High-performance films and membranes |

Precursor for the Development of Agrochemicals and Specialty Chemicals

In the agrochemical industry, the introduction of fluorine atoms into active ingredients can lead to enhanced efficacy, selectivity, and metabolic stability. 3,3,4,4,5,6,6-Heptafluorohex-5-en-1-ol serves as a valuable starting material for the synthesis of new fluorinated pesticides, herbicides, and fungicides. The specific arrangement of fluorine atoms in its structure can impart desirable biological activities.

As a versatile building block, it is also employed in the synthesis of a range of specialty chemicals. These are often high-value compounds used in smaller quantities for specific applications. Examples include fluorinated surfactants, which are used in fire-fighting foams and as leveling agents in coatings, and fluorinated dyes with enhanced stability and specific spectral properties.

| Chemical Class | Application Area | Role of Fluorine |

| Herbicides | Agrochemicals | Increased potency and metabolic stability |

| Fungicides | Agrochemicals | Enhanced biological activity |

| Surfactants | Specialty Chemicals | Reduced surface tension, enhanced spreading |

| Dyes | Specialty Chemicals | Improved thermal and chemical stability |

Potential Applications in Niche Chemical Industries Requiring Fluorinated Components

The unique properties imparted by the heptafluorohexenyl group make this alcohol a candidate for use in several niche chemical industries. In the electronics industry, for example, fluorinated compounds are used as heat transfer fluids and in the formulation of photoresists for microlithography. The specific structure of 3,3,4,4,5,6,6-Heptafluorohex-5-en-1-ol could be leveraged to develop new materials with tailored dielectric properties or for surface modification of electronic components.

In the cosmetics and personal care industry, fluorinated compounds are valued for their ability to form stable, water-repellent films. Derivatives of 3,3,4,4,5,6,6-Heptafluorohex-5-en-1-ol could be explored for use in long-lasting makeup, sunscreens, and protective skin creams.

Furthermore, the compound's ability to be incorporated into polymers makes it of interest for creating specialized medical devices and implants, where biocompatibility and resistance to degradation are critical. The fluorinated surface of such materials can reduce protein adsorption and improve biocompatibility.

Future Perspectives and Challenges in the Research of 3,3,4,4,5,6,6 Heptafluorohex 5 En 1 Ol

Development of Sustainable and Atom-Economical Synthetic Routes

A primary challenge in organofluorine chemistry is the development of synthetic methods that are both environmentally benign and efficient. pharmtech.comresearchgate.net Traditional methods for producing fluorinated alcohols and alkenes often involve harsh reagents, multi-step processes, and significant waste generation, leading to low atom economy. google.com Future research must prioritize the development of sustainable routes to 3,3,4,4,5,6,6-heptafluorohex-5-en-1-ol.

Key areas of focus include catalytic processes that minimize waste and maximize the incorporation of all reactant atoms into the final product. researchgate.net For instance, the asymmetric hydrogenation of fluorinated olefins represents a highly atom-economical process for generating chiral fluorinated molecules. rsc.org Adapting such catalytic hydrogenation or hydrofunctionalization reactions could provide direct and efficient pathways. Another promising avenue is the use of transition-metal-catalyzed cross-coupling reactions, which have been successfully employed for the synthesis of other fluoroalkenes. beilstein-journals.org The challenge lies in designing catalysts that are tolerant of the hydroxyl group and can effectively operate on sterically demanding polyfluoroalkyl substrates.

| Strategy | Description | Potential Advantages | Key Challenges |

| Catalytic Hydrogenation | Direct asymmetric hydrogenation of a corresponding fluorinated diene or enyne precursor. | High atom economy, potential for stereocontrol. researchgate.netrsc.org | Catalyst deactivation, control of regioselectivity, potential for defluorination side reactions. rsc.org |

| Cross-Coupling Reactions | Suzuki-Miyaura or Sonogashira coupling of a fluorinated vinyl halide with an alcohol-containing boronic acid or alkyne. | Modular and convergent approach, broad substrate scope. beilstein-journals.org | Availability of starting materials, catalyst tolerance to functional groups, reaction conditions. |

| Direct C-H Functionalization | Catalytic introduction of the fluoroalkenyl group onto a simple alcohol precursor. | Reduces pre-functionalization steps, improves step economy. | High activation barrier for C-H bonds, achieving site-selectivity. rsc.orgrsc.org |

| Flow Chemistry | Performing the synthesis in continuous flow reactors. | Improved safety, scalability, and control over reaction parameters; can minimize hazardous intermediates. | Initial setup costs, potential for channel clogging with solid byproducts. |

Exploration of Novel Reactivity Patterns and Transformation Strategies

The unique structure of 3,3,4,4,5,6,6-heptafluorohex-5-en-1-ol, with its terminal alcohol and internal fluoroalkene, suggests a rich and complex reactivity profile that remains largely unexplored. The electron-withdrawing nature of the heptafluoroethyl group significantly influences the reactivity of the adjacent double bond, making it susceptible to nucleophilic attack, a contrast to typical electron-rich alkenes. youtube.comyoutube.comyoutube.com

Future research should focus on systematically investigating the reactivity of both the alkene and alcohol moieties. Deoxygenative transformations of the alcohol group, for example, could convert it into other functional groups, including an alkyl fluoride (B91410), providing access to a wider range of fluorinated compounds. mit.edusemanticscholar.orgorganic-chemistry.org For the alkene, exploring reactions such as copper-catalyzed monodefluoroborylation could allow for the selective replacement of a fluorine atom with a boron group, opening pathways to diverse fluoroalkene derivatives. acs.org Understanding how the two functional groups influence each other's reactivity is critical for designing selective transformation strategies.

| Functional Group | Potential Transformation | Description | Significance |

| Hydroxyl Group (-OH) | Deoxyfluorination | Replacement of the hydroxyl group with a fluorine atom using reagents like SulfoxFluor or PyFluor. semanticscholar.orgorganic-chemistry.org | Synthesis of terminally fluorinated polyfluoroalkenes. |

| Etherification/Esterification | Conversion to ethers or esters to modify physical properties or for use as protecting groups. | Creation of novel fluorinated surfactants or monomers. | |

| Fluoroalkene (-C=CF-) | Nucleophilic Addition | Addition of nucleophiles across the electron-deficient double bond. | Access to saturated polyfluorinated structures. |

| Cycloaddition Reactions | Participation in [4+2] or other cycloaddition reactions, potentially facilitated by the unique electronic properties of the alkene. researchgate.net | Construction of complex fluorinated cyclic systems. | |

| Cross-Coupling | Using the fluoroalkene as a handle for metal-catalyzed reactions to form new C-C bonds. beilstein-journals.org | Building more complex molecules from the fluoroalkenyl scaffold. |

Advances in Stereoselective and Asymmetric Synthesis of Fluorinated Alkenyl Alcohols

The introduction of chirality into fluorinated molecules can have a profound impact on their biological activity and material properties. ki.sinih.gov While 3,3,4,4,5,6,6-heptafluorohex-5-en-1-ol itself is achiral, the development of stereoselective methods to synthesize its derivatives or analogs containing one or more stereocenters is a significant future challenge.

Progress in this area will likely depend on advances in asymmetric catalysis. For instance, iridium-catalyzed asymmetric hydrogenation of fluorinated allylic alcohols has been shown to be a powerful method for producing chiral 1,2-fluorohydrins with high enantioselectivity. rsc.org A key challenge is that the small steric difference between hydrogen and fluorine atoms can make it difficult for a catalyst to distinguish between the two enantiofaces of a prochiral olefin. rsc.org Future work could focus on designing new chiral ligands, potentially N,N,P or N,P systems, that can effectively control the stereochemical outcome of reactions involving polyfluorinated substrates. researchgate.net Another approach involves the desymmetrization of geminal difluoroalkanes using frustrated Lewis pairs to create stereoenriched fluorocarbons, a strategy that could potentially be adapted to precursors of complex alkenyl alcohols. nih.gov

Expanding Applications in Advanced Materials Science and Engineering

The combination of a polymerizable alkene and a functional alcohol group, along with a significant fluorine content, makes 3,3,4,4,5,6,6-heptafluorohex-5-en-1-ol a highly promising monomer for advanced materials. Fluoropolymers are renowned for their chemical inertness, thermal stability, and low surface energy, which imparts water and oil repellency. mdpi.commdpi.com

Future applications could leverage this compound as a building block for side-chain fluorinated polymers. By polymerizing the alkene moiety, new materials with tailored properties can be created. The hydroxyl group can serve as a reactive handle for cross-linking or for grafting the polymer onto surfaces like cellulose (B213188) or silica. mdpi.com Such materials could find use in durable water- and oil-repellent coatings, low-refractive-index optical materials, and specialty membranes. Furthermore, fluorotelomer alcohols are known precursors to surfactants and perfluorocarboxylic acids, suggesting that derivatives of this compound could be explored for applications in surface modification and emulsification, while carefully considering their environmental persistence. acs.org

| Potential Application Area | Relevant Molecular Features | Description of Use |

| Hydrophobic/Oleophobic Coatings | High fluorine content, polymerizable alkene. | Polymerization to form a low-surface-energy polymer used for coating textiles, glass, or metal to repel water and oils. mdpi.com |

| Specialty Fluoropolymers | Alkene and hydroxyl groups. | Co-polymerization with other monomers to create materials with tailored thermal stability, chemical resistance, and optical properties. mdpi.com |

| Functional Surfaces | Reactive hydroxyl group. | Grafting of the molecule or its polymer onto surfaces to create permanently modified, functional materials. |